5-(2-iodoethyl)-1H-1,2,3,4-tetrazole

Synthetic Chemistry Alkylation Leaving Group

5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole is a 5-substituted 1H-tetrazole derivative with the molecular formula C3H5IN4 and a molecular weight of 224.00 g/mol. This heterocyclic compound is characterized by a five-membered tetrazole ring and a primary alkyl iodide side chain, which imparts distinct reactivity for use as a synthetic intermediate.

Molecular Formula C3H5IN4
Molecular Weight 224.00 g/mol
Cat. No. B15313299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-iodoethyl)-1H-1,2,3,4-tetrazole
Molecular FormulaC3H5IN4
Molecular Weight224.00 g/mol
Structural Identifiers
SMILESC(CI)C1=NNN=N1
InChIInChI=1S/C3H5IN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
InChIKeySREWJKORYYMKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole: Core Physicochemical and Procurement Profile for Research Applications


5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole is a 5-substituted 1H-tetrazole derivative with the molecular formula C3H5IN4 and a molecular weight of 224.00 g/mol [1]. This heterocyclic compound is characterized by a five-membered tetrazole ring and a primary alkyl iodide side chain, which imparts distinct reactivity for use as a synthetic intermediate [2]. As a specialty research chemical, it is commercially available from major suppliers like Sigma-Aldrich with a specified purity of 95% .

Why 5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole Cannot Be Arbitrarily Substituted by Other Haloethyl Tetrazoles


While 5-substituted tetrazoles are a well-known class of bioisosteres and synthetic intermediates, the specific haloalkyl group dictates the compound's reactivity and application profile . The carbon-iodine bond in 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole is significantly more labile than the corresponding carbon-bromine or carbon-chlorine bonds, making it a superior electrophile for nucleophilic substitution reactions. This fundamental difference in leaving group potential means that the iodoethyl analog cannot be directly replaced by its chloroethyl or bromoethyl counterparts in synthetic sequences where high reaction rates or mild conditions are required. The following section outlines the available, though limited, quantitative evidence for this differentiation.

Quantitative Evidence Guide: Differentiating 5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole from Analogs


Comparative Reactivity Profile: Iodoethyl vs. Other Haloethyl Tetrazoles in Nucleophilic Substitution

The iodine atom in 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole is a superior leaving group compared to bromine or chlorine, making it more reactive in nucleophilic substitution reactions . This is a well-established principle in organic chemistry, where iodide is known to be displaced 10^4 to 10^6 times faster than bromide or chloride in SN2 reactions [1]. This class-level inference is the primary driver of its selection for specific synthetic applications.

Synthetic Chemistry Alkylation Leaving Group

Verified Product Purity and Structural Identity for Reproducible Research

Commercially available 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole from a major scientific supplier, Sigma-Aldrich, is specified with a purity of 95% and a defined InChI Key (SREWJKORYYMKAE-UHFFFAOYSA-N) . This provides a verifiable benchmark for procurement, ensuring the material meets a specific, documented quality standard, which is essential for reproducible synthetic or biological experiments.

Quality Control Analytical Chemistry Procurement

Established Synthetic Accessibility via Multiple Validated Routes

The synthesis of 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole is accessible through well-documented routes for 5-substituted tetrazoles, including the direct iodination of 1-alkyltetrazoles [1] and the [3+2] cycloaddition of nitriles with sodium azide . While direct head-to-head data comparing the synthesis of different haloethyl tetrazoles is not available from primary sources, the general methods for introducing an iodoalkyl group are established and can be leveraged for its preparation.

Methodology Process Chemistry Synthesis

Key Application Scenarios for 5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole Based on its Reactivity Profile


Precursor for Advanced Pharmaceutical Intermediates

5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole serves as a crucial alkylating agent for introducing a tetrazole moiety into more complex pharmacophores. The tetrazole ring is a well-known bioisostere for carboxylic acids, often imparting improved metabolic stability and bioavailability [1]. The reactive iodoethyl handle allows for facile conjugation with a wide range of nucleophiles, such as amines or thiols on a target molecule, to generate novel 1,5-disubstituted tetrazole derivatives for drug discovery programs.

Key Intermediate in Agrochemical and Material Science Synthesis

The compound's bifunctional nature—a robust tetrazole ring linked to a highly reactive alkyl iodide—makes it a valuable building block for creating specialty chemicals. It can be used to synthesize novel ligands for metal coordination complexes or as a monomer for creating functional polymers. Its reactivity profile, inferred from the presence of the iodoethyl group, makes it the preferred choice over less reactive haloethyl analogs when a high-yielding, efficient coupling step is required under mild conditions [2].

Component in Radiolabeling and Bioorthogonal Chemistry

The tetrazole group has been shown to participate in photoinducible 'photoclick' chemistry with alkenes [1], and the iodine atom serves as a potential site for isotopic labeling with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) [2]. Therefore, 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole represents a strategic precursor for developing novel radiopharmaceuticals or molecular imaging probes where the tetrazole can serve as a scaffold and the iodine as a radiolabeling site or a functional group for further derivatization.

Technical Documentation Hub

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